N-benzyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334736 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-06-6 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N Benzyl 2 Nitroaniline
Established Synthetic Routes for N-benzyl-2-nitroaniline
The formation of this compound is most commonly approached through classical organic reactions that leverage the reactivity of nitro-activated aromatic systems and the nucleophilicity of amines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution provides a direct and widely utilized pathway for the synthesis of this compound. This method relies on the substitution of a leaving group on the nitro-activated benzene (B151609) ring by an amine nucleophile. Two primary variations of this approach are documented.
Reaction of 2-chloronitrobenzene with benzylamine (B48309)
The reaction between 2-chloronitrobenzene and benzylamine represents a direct application of the SNAr mechanism. In this process, the electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack by benzylamine. The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent departure of the chloride ion yields the final product, this compound.
While specific experimental data for this exact reaction is not extensively detailed in readily available literature, the analogous reaction of 2-chloronitrobenzene with aqueous ammonia (B1221849) to produce 2-nitroaniline (B44862) is a well-established industrial process. This analogous reaction is typically carried out under high temperature and pressure, suggesting that the reaction with benzylamine would proceed under similar, albeit potentially milder, forcing conditions.
Reaction Scheme:
| Reactant 1 | Reactant 2 | Product | General Conditions |
| 2-Chloronitrobenzene | Benzylamine | This compound | Elevated temperature, presence of a base to neutralize HCl |
Reaction of 2-nitroaniline with benzyl (B1604629) halides in alkaline conditions
An alternative and frequently employed SNAr approach involves the N-alkylation of 2-nitroaniline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov In this reaction, the base deprotonates the amino group of 2-nitroaniline, enhancing its nucleophilicity. The resulting anilide ion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion to form the desired this compound. nih.gov
A representative procedure for a similar synthesis, the N-benzylation of 2-methyl-3-nitroaniline, involves refluxing the reactants in a suitable solvent like dimethylformamide (DMF) with a base such as sodium bicarbonate. nih.gov The reaction is typically conducted under an inert atmosphere to prevent oxidation. nih.gov The use of potassium iodide can also be employed to enhance the reaction rate by in situ generation of the more reactive benzyl iodide.
Reaction Scheme:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 2-Nitroaniline | Benzyl bromide | Sodium bicarbonate | Dimethylformamide (DMF) | ~70°C |
Nitration of Benzylamine with Concentrated Nitric Acid and Sulfuric Acid
The direct nitration of benzylamine to produce this compound is not a commonly employed synthetic route. The nitration of aromatic amines is often complicated by the fact that the amino group is susceptible to oxidation by nitric acid. Furthermore, under the strongly acidic conditions of nitration (a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form an anilinium ion. This anilinium group is a meta-directing deactivator, which would lead to the formation of the meta-nitro isomer rather than the desired ortho-nitro product. While methods for regioselective nitration of some aromatic compounds exist, their application to benzylamine for the specific synthesis of this compound is not well-documented.
Electrochemical Synthesis Approaches
Electrochemical methods for the synthesis of this compound are not prominently reported in the scientific literature. While electrochemical techniques are utilized for various organic transformations, including the modification of surfaces with nitroaniline derivatives, their application for the specific N-benzylation of 2-nitroaniline to form the target compound has not been established as a standard synthetic methodology.
Catalytic Approaches
Catalytic methods offer a more atom-economical and environmentally benign alternative to traditional synthetic routes. One such approach for the synthesis of this compound involves the catalytic N-alkylation of 2-nitroaniline with benzyl alcohol.
A study has demonstrated the use of an NHC–Ir(III) (N-heterocyclic carbene-Iridium III) complex as a catalyst for this transformation. In this reaction, 2-nitroaniline is reacted with benzyl alcohol in the presence of a catalytic amount of the iridium complex and a base, such as potassium tert-butoxide (KOtBu), at an elevated temperature. This method achieved a 64% catalytic yield of this compound.
Catalytic Reaction Data
| Substrate 1 | Substrate 2 | Catalyst | Base | Temperature | Yield |
| 2-Nitroaniline | Benzyl alcohol | NHC–Ir(III) complex | KOtBu | 120°C | 64% |
It is important to note that some catalytic systems involving the reaction of 2-nitroanilines with benzyl alcohol can lead to the formation of benzimidazole (B57391) derivatives through a tandem reaction pathway, and thus, the choice of catalyst and reaction conditions is crucial for selectively obtaining this compound.
Transition Metal Catalysis in Synthesis
The formation of the N-benzyl bond in this compound can be effectively achieved through transition metal-catalyzed reactions. While classical synthesis often involves nucleophilic substitution between a nitroaniline and a benzyl halide, transition metal catalysis offers alternative pathways with distinct advantages.
Palladium-catalyzed amination, a cornerstone of modern organic synthesis, can be applied to the formation of N-aryl and N-alkyl bonds. kyoto-u.ac.jp For instance, palladium-N-heterocyclic carbene (NHC) complexes have proven effective in catalyzing the amination of aryl sulfides, a reaction that can be extended to include aliphatic amines. kyoto-u.ac.jp This methodology could be adapted for the synthesis of this compound. Similarly, gold-based catalysts, such as nano-gold supported on iron(III) oxide (Au/Fe₂O₃), have been successfully used for the one-pot synthesis of N-alkylated anilines directly from nitroarenes and alcohols. researchgate.net In this approach, the catalyst facilitates both the reduction of the nitro group and the subsequent N-alkylation in a single process. researchgate.net
Copper, being an abundant and inexpensive metal, is also a prominent catalyst in C-N bond formation. nih.gov Copper-catalyzed systems are known to facilitate the alkylation of nitroalkanes, overcoming the common issue of O-alkylation. nih.gov This principle can be extended to the N-alkylation of nitroanilines. Copper compounds, including halides and carboxylates, can serve as effective metallic catalysts for preparing nitroaniline derivatives. rsc.org
The following table summarizes representative transition metal-catalyzed approaches applicable to the synthesis of N-substituted anilines.
| Catalyst System | Reactants | Key Features | Potential Application |
|---|---|---|---|
| Palladium-NHC Complexes | Aryl Sulfide (B99878) + Aliphatic Amine | Allows use of aliphatic amines; wide functional group tolerance. kyoto-u.ac.jp | Synthesis from 2-nitrophenyl sulfide and benzylamine. |
| Au/Fe₂O₃ | Nitroarene + Alcohol | One-pot reaction; high conversion and selectivity. researchgate.net | Direct synthesis from 2-nitroaniline and benzyl alcohol. |
| Copper Compounds (e.g., Halides) | Aromatic Nitro Compound + Alkylating Agent | Inexpensive and abundant catalyst. nih.govrsc.org | Copper-mediated reaction of 2-nitroaniline with a benzyl halide. |
Green Chemistry Catalysis (e.g., Cu-isatin Schiff base-γ-Fe2O3 nanomagnetic catalyst)
In the realm of green chemistry, the development of recoverable and reusable catalysts is a primary focus. A notable example is the Cu-isatin Schiff base complex supported on γ-Fe₂O₃ magnetic nanoparticles. researchgate.netresearchgate.netijirset.com This nanomagnetic catalyst has been effectively used in the synthesis of various imines through a tandem reaction of alcohols and nitro compounds under solvent-free conditions. researchgate.net
The catalyst's magnetic nature, derived from the γ-Fe₂O₃ core, allows for its easy separation from the reaction mixture using an external magnet, facilitating its reuse without significant loss of activity. researchgate.net The copper-isatin Schiff base complex provides the active catalytic sites for the reaction. This system promotes an auto-hydrogen transfer reaction, which is a key step in the tandem process. researchgate.net The use of such a catalyst aligns with green chemistry principles by minimizing waste and avoiding the use of hazardous and volatile organic solvents. researchgate.net
Advanced Synthetic Strategies and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the synthesis of this compound, this has led to the exploration of solvent-free protocols, continuous flow manufacturing, and aqueous reaction media.
Solvent-Free Synthesis Protocols
Solvent-free reactions represent a significant advancement in green chemistry, as they reduce pollution, lower costs, and simplify processes and work-ups. The synthesis of this compound and related compounds can be achieved under these conditions, often with the aid of specific catalysts. For example, the aforementioned Cu-isatin Schiff base-γ-Fe₂O₃ nanomagnetic catalyst enables the one-pot reaction between alcohols and nitro compounds without the need for a solvent. researchgate.net This approach not only has environmental benefits but can also lead to high yields of the desired imine products. researchgate.net Another strategy involves using one of the reactants in excess to act as the solvent, or simply grinding the solid reactants together, sometimes with a catalytic agent.
Continuous Flow Reactor Applications in Large-Scale Production
Continuous flow chemistry is increasingly replacing traditional batch processing for large-scale chemical manufacturing due to its numerous advantages. parrinst.com Flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time, which leads to improved yields, higher product quality, and enhanced safety. parrinst.comchim.it
The small dimensions of the channels in flow reactors provide a high surface-to-volume ratio, enabling excellent heat transfer, which is particularly crucial for highly exothermic reactions like nitrations. chim.itcatalysts.com This precise temperature control can minimize the formation of byproducts. For the production of nitroaniline derivatives, continuous flow systems can be designed as turnkey skids, incorporating packed bed reactors or microreactors suitable for processes like amination and nitration. catalysts.com The scalability of flow reactors is often more straightforward than batch reactors; production capacity can be increased by extending the operational time or by "numbering-up" (running multiple reactors in parallel). parrinst.comchim.it This makes continuous flow a highly attractive option for the industrial production of compounds like this compound.
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio chim.it |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes at any given time parrinst.com |
| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time chim.it |
| Scalability | Complex, often requires re-optimization | Simpler, through longer run times or numbering-up parrinst.comchim.it |
| Product Quality | Potential for batch-to-batch variability | Higher consistency and potentially higher purity chim.it |
"All-Water" Chemistry for N-benzylated o-nitroanilines
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that proceed in aqueous media is a key goal of sustainable chemistry. For the synthesis of N-benzylated o-nitroanilines, performing the reaction in water offers significant environmental advantages over traditional organic solvents. While organic compounds like this compound are often insoluble in water, this can be advantageous for product separation, as the product may precipitate out of the reaction medium. bibliotekanauki.pl The use of phase-transfer catalysts can facilitate reactions between an aqueous phase and an organic substrate. Furthermore, some water-dispersible heterogeneous catalysts, such as certain palladium–N-heterocyclic carbene complexes, are designed to be active in pure water, combining the benefits of aqueous chemistry with ease of catalyst recovery. researchgate.net
Tandem Reactions in this compound Synthesis
Tandem reactions, also known as cascade or domino reactions, involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.
The synthesis of this compound can be envisioned through a tandem process starting from simpler precursors like 2-nitroaniline and benzyl alcohol. researchgate.net A notable example is the direct imination reaction catalyzed by the Cu-isatin Schiff base-γ-Fe₂O₃ system, which proceeds via an auto-hydrogen transfer mechanism. researchgate.net In this process, the alcohol is first oxidized to an aldehyde, which then undergoes a condensation reaction with the amine. A cerium oxide-modified mesoporous SBA-15 catalyst has also been shown to facilitate the sequential oxidation of benzyl alcohol and reduction of a nitro compound, followed by imine formation in a single, solvent-free system. researchgate.net These tandem strategies streamline the synthetic process, avoiding the need for multiple reaction steps and purification of intermediates, thereby representing a more efficient and greener route to the target molecule. researchgate.net
Mechanistic Investigations of this compound Formation
The formation of this compound involves intricate reaction mechanisms, including those governing the introduction of the nitro group onto the aniline (B41778) ring and the formation of the N-benzyl bond.
Radical Mechanisms in Nitration Reactions
While nitration of aromatic compounds typically proceeds via electrophilic aromatic substitution involving the nitronium ion (NO₂⁺), radical mechanisms can also play a role under specific conditions. The generation of nitrogen-centered radicals can be achieved through the homolytic cleavage of an N-X bond, often induced by UV light, or through single-electron transfer (SET) from a donor to a nitrogen species. acs.org In the context of aniline derivatives, reactions involving nitrogen-centered radicals can lead to the formation of various aminated products. acs.org For instance, radical-mediated intermolecular amination of arenes can produce aniline derivatives. acs.org Although detailed studies focusing specifically on a radical pathway for the direct nitration of N-benzylaniline to this compound are not extensively documented in the provided search results, the general principles of radical chemistry suggest that such pathways could be explored under photochemical or specific redox conditions.
Borrowing-Hydrogen Mechanisms in Tandem Reactions
The formation of the N-benzyl bond in the precursor N-benzylaniline is efficiently achieved through tandem reactions employing the "borrowing hydrogen" (BH) methodology. researchgate.netnih.govnih.gov This environmentally benign process uses alcohols as alkylating agents, with water as the only byproduct. nih.govionike.com The N-benzylation of aniline with benzyl alcohol is a classic example of this type of transformation. nih.gov
The catalytic cycle typically involves three key steps:
Oxidation: A transition-metal catalyst, such as one based on ruthenium, iridium, or iron, temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it to benzaldehyde (B42025) and forming a metal-hydride intermediate. nih.govionike.comresearchgate.net
Condensation: The newly formed benzaldehyde undergoes a condensation reaction with aniline to form an imine (N-benzylideneaniline), releasing a molecule of water. ionike.comresearchgate.net
Reduction/Hydrogenation: The metal-hydride complex then returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzylaniline product and regenerating the active catalyst. nih.govionike.com
This one-pot reaction avoids the use of toxic alkyl halides and the generation of stoichiometric byproducts. ionike.com Various catalytic systems have been developed for this transformation, highlighting its versatility. nih.gov
| Catalyst Precursor | Base/Ligand | Solvent | Temperature | Reference |
|---|---|---|---|---|
| [{Ru(p-cymene)Cl₂}₂] | DPPB, K₂CO₃ | - | 140°C | ionike.com |
| Palladium(II) acetate | - | - | - | nih.gov |
| Osmium PNP complex | - | - | - | nih.gov |
| Manganese PNP-pincer precatalyst | - | - | - | nih.gov |
| Nickel(II) bromide | Phenanthroline | - | - | nih.gov |
Kinetics of N-benzylaniline Oxidation Reactions
Kinetic studies on the oxidation of N-benzylaniline and its derivatives provide insight into the reactivity of the molecule's backbone. The oxidation of N-benzylanilines to benzylideneanilines using reagents like iodine in alkaline methanol (B129727) has been investigated. rsc.org The reaction rate is dependent on the concentrations of both the N-benzylaniline and the active oxidant species. rsc.org
The effect of substituents on the aromatic rings has a significant impact on the reaction rate. For the oxidation with iodine at 25°C, the following observations were made:
Substituents on the aniline ring: Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it, resulting in a Hammett ρ value of –1.15. rsc.org
Substituents on the benzyl ring: Electron-withdrawing groups increase the reaction rate, giving a ρ value of +0.38. rsc.org
These findings suggest a mechanism involving a rate-determining step where the oxidant attacks both the amine nitrogen and a benzylic proton. rsc.org Other studies on the microsomal metabolism of N-benzylanilines, which involves N- and C-oxidation, have also reported kinetic constants for these enzymatic reactions. nih.govnih.gov
Derivatization and Functionalization of this compound
The structure of this compound, featuring a reducible nitro group and a reactive benzyl moiety, allows for a variety of derivatization and functionalization reactions.
Reduction of the Nitro Group to Amine Group
The nitro group of this compound can be readily reduced to a primary amine group, yielding N¹-benzylbenzene-1,2-diamine. This transformation is a cornerstone in the synthesis of various heterocyclic compounds and other complex molecules. A wide array of reducing agents and methodologies can be employed for this purpose.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or decaborane (B607025) (B₁₀H₁₄). organic-chemistry.org
Metal-Acid Systems: Employing metals like iron, tin, or zinc in an acidic medium. evitachem.com
Sulfides: Using reagents like sodium sulfide or ammonium (B1175870) sulfide, which offer chemoselectivity. prepchem.com For example, N-benzyl-2,4-dinitroaniline can be selectively reduced to N-benzyl-2-amino-4-nitroaniline using sodium sulfide hydrate (B1144303) and ammonium chloride in methanol. prepchem.com
Silanes: Trichlorosilane (HSiCl₃) in the presence of a tertiary amine provides a mild, metal-free method for reducing nitro groups, tolerating many other functional groups. organic-chemistry.orggoogle.com
The choice of reagent allows for control over the selectivity, especially in molecules with multiple reducible functional groups. organic-chemistry.org
| Reagent/System | Key Features | Reference |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Commonly used, efficient. | organic-chemistry.org |
| Iron/Acid | Classical and cost-effective method. | evitachem.com |
| Sodium Sulfide Hydrate | Allows for selective reduction of one nitro group in dinitro compounds. | prepchem.com |
| Trichlorosilane/Tertiary Amine | Metal-free, mild, and chemoselective. | google.com |
| Bis(pinacolato)diboron/KOtBu | Metal-free system that tolerates various functional groups. | organic-chemistry.org |
Nucleophilic Substitution Reactions on the Benzyl Moiety
The benzyl group in this compound contains benzylic protons that can be involved in substitution reactions. The carbon atom of the CH₂ group is susceptible to nucleophilic attack, particularly if a leaving group is introduced at this position.
While direct nucleophilic substitution on the unsubstituted benzyl moiety is not facile, reactions can be designed to proceed through activated intermediates. For instance, the oxidation of N-benzylaniline can proceed via an N-α-halogenobenzylaniline intermediate, which represents a substitution at the benzylic position. rsc.org Furthermore, the synthesis of N-benzylanilines itself often involves a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile, attacking an electrophilic benzyl carbon, such as in benzyl bromide or benzyl benzenesulphonates. evitachem.comrsc.org
Studies have shown that the derivatization reaction between benzyl bromide and nitroanilines can be challenging due to the reduced nucleophilicity of the amine group caused by the electron-withdrawing nitro group. rsc.org However, under appropriate basic conditions, the N-alkylation of a nitroaniline with a benzyl halide can be achieved to form the N-benzyl bond. evitachem.com
Oxidation Reactions and Formation of Functionalized Derivatives
The oxidation of this compound can proceed through several pathways, leading to a variety of functionalized derivatives. These reactions can target the benzylic methylene (B1212753) group, the secondary amine, or the aromatic rings. A significant transformation involves intramolecular cyclization, which is a form of an internal oxidation-reduction reaction.
One of the notable oxidative pathways for derivatives of this compound is the intramolecular cyclization of its N-acylated counterparts. beilstein-journals.org When N-acetyl and N-benzoyl derivatives of this compound are treated with sodium methoxide (B1231860) in methanol, they undergo cyclization to form 2-aryl-1-hydroxybenzimidazoles. beilstein-journals.org This reaction is believed to proceed through an initial deacylation step, followed by the cyclization of the resulting this compound anion. beilstein-journals.org The process involves the nitro group acting as an internal oxidant.
Another potential site for oxidation is the benzylic carbon-hydrogen bond. While direct oxidation of this compound at the benzylic position is not extensively documented in readily available literature, analogous transformations in similar systems suggest its feasibility. For instance, N-(arylsulfonyl)benzylamines can be oxidized to the corresponding N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. beilstein-journals.orgnih.gov This method involves the generation of a sulfate (B86663) radical anion that facilitates the oxidation at the benzylic position. beilstein-journals.orgnih.gov Such a reaction on this compound would yield an N-(2-nitrophenyl)benzaldimine, a valuable intermediate for further synthetic transformations.
The general reactivity of benzylic C-H bonds towards oxidation is well-established. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic C-H bond to form a carboxylic acid. masterorganicchemistry.com However, these harsh conditions might also affect other functional groups in this compound. Milder and more selective reagents are often employed for the controlled oxidation to aldehydes or ketones. masterorganicchemistry.com
The following table summarizes the potential oxidation products of this compound derivatives based on analogous reactions.
| Starting Material | Reagents and Conditions | Major Product | Reaction Type |
|---|---|---|---|
| N-Acyl-N-benzyl-2-nitroaniline | Sodium methoxide in methanol | 2-Aryl-1-hydroxybenzimidazole | Intramolecular Cyclization (Redox) |
| N-(Arylsulfonyl)benzylamine (analogue) | K₂S₂O₈, Pyridine | N-Arylsulfonylimine | Benzylic Oxidation |
Regioselective Functionalization for Derivatization Studies
The regioselectivity of functionalization reactions on this compound is primarily governed by the directing effects of the substituents on the nitroaniline ring. The two main substituents, the amino group (-NH-benzyl) and the nitro group (-NO₂), exert significant influence on the position of electrophilic aromatic substitution.
The secondary amino group is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group is a strongly deactivating, meta-directing group, withdrawing electron density from the ring. In this compound, these groups are positioned ortho to each other, leading to a specific pattern of reactivity.
For electrophilic aromatic substitution on the 2-nitroaniline core, the powerful ortho, para-directing effect of the amino group generally dominates. The positions ortho and para to the amino group are C-6 and C-4, respectively. The position meta to the nitro group includes C-4 and C-6. Therefore, both directing effects converge to favor substitution at the C-4 and C-6 positions. Steric hindrance from the adjacent benzylamino group might slightly disfavor substitution at the C-6 position, making the C-4 position a likely primary site for electrophilic attack.
An example of this regioselectivity is observed in the sulfonation of 2-nitroaniline, which yields 2-nitroaniline-4-sulfonic acid. This demonstrates that the incoming electrophile is directed to the position para to the amino group and meta to the nitro group.
The regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) has been reported to proceed efficiently, yielding N-nitroso N-alkyl nitroanilines. acs.org This suggests a potential pathway for further functionalization of the amino group in this compound, which could then influence the regioselectivity of subsequent aromatic substitutions.
The following table outlines the expected major products for various regioselective functionalization reactions on this compound based on established directing effects.
| Reaction | Electrophile | Expected Major Product(s) | Rationale |
|---|---|---|---|
| Halogenation (e.g., Bromination) | Br⁺ | N-Benzyl-4-bromo-2-nitroaniline | The amino group is a strong o,p-director, favoring substitution at the less sterically hindered para position (C-4). |
| Nitration | NO₂⁺ | N-Benzyl-2,4-dinitroaniline | The amino group directs the incoming nitro group to the para position (C-4). |
| Sulfonation | SO₃ | This compound-4-sulfonic acid | Consistent with the sulfonation of 2-nitroaniline, substitution occurs at the C-4 position. |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-benzyl-2-nitroaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecule's framework.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzyl (B1604629) group and the 2-nitroaniline (B44862) moiety. The five protons of the benzyl ring typically appear as a complex multiplet, while the benzylic methylene (B1212753) (CH₂) protons would present as a singlet or a doublet if coupled to the amine proton. The four protons on the nitro-substituted aromatic ring would exhibit characteristic splitting patterns based on their ortho, meta, and para relationships. The amine (NH) proton often appears as a broad singlet.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment; for instance, the carbon atom attached to the electron-withdrawing nitro group is significantly deshielded and appears at a lower field (higher ppm value) compared to other aromatic carbons.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic C-H (Nitro-substituted ring) | 6.5 - 8.2 | Complex splitting pattern due to ortho-, meta-, and para- coupling. |
| ¹H | Aromatic C-H (Benzyl ring) | 7.2 - 7.5 | Multiplet corresponding to the five protons of the unsubstituted phenyl group. |
| ¹H | Methylene (CH₂) | ~4.4 | Typically a singlet or doublet, adjacent to the amine and benzyl ring. |
| ¹H | Amine (N-H) | Variable, broad | Position and shape are dependent on solvent and concentration. |
| ¹³C | Aromatic C-NO₂ | ~140 - 150 | Deshielded due to the electron-withdrawing nitro group. hopemaxchem.com |
| ¹³C | Aromatic C-N | ~110 - 120 | Shielded by the electron-donating amine group. hopemaxchem.com |
| ¹³C | Aromatic C-H | 115 - 135 | Multiple signals for the remaining aromatic carbons. |
| ¹³C | Benzyl C (quaternary) | ~139 | The carbon atom of the benzyl ring attached to the CH₂ group. |
| ¹³C | Methylene (CH₂) | ~48 | Aliphatic carbon signal. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, with the molecular formula C₁₃H₁₂N₂O₂, the calculated monoisotopic mass is 228.089878 Da. nih.gov An HRMS experiment would aim to measure an m/z value that matches this calculated mass with very low error, thereby confirming the molecular formula and the compound's identity. This technique is superior to low-resolution mass spectrometry, which cannot differentiate between isobaric species (different molecules with the same nominal mass). longdom.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Calculated Monoisotopic Mass | 228.089878 Da nih.gov |
| Common Ion Adducts | [M+H]⁺, [M+Na]⁺ |
| Expected m/z for [M+H]⁺ | 229.097156 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the secondary amine typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org The nitro group (-NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch usually found between 1570-1485 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region.
A deeper understanding of the vibrational modes is achieved by correlating the experimental FT-IR spectrum with theoretical calculations, often using Density Functional Theory (DFT). researchgate.net These computational methods can predict the vibrational frequencies and intensities for a given molecular structure. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., N-O symmetric stretch, NH wag, C-N bend). researchgate.net This correlative approach provides a more robust analysis than empirical assignments alone and can help to confirm structural details, such as the presence of intramolecular hydrogen bonding, which can influence vibrational frequencies. researchgate.netnih.gov
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine instanano.com |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Methylene (CH₂) |
| 1570 - 1485 | Asymmetric N-O Stretch | Nitro Group researchgate.net |
| 1355 - 1315 | Symmetric N-O Stretch | Nitro Group |
| 1620 - 1580 | N-H Bend | Secondary Amine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π systems and chromophores, such as the nitro and aniline (B41778) groups in this compound, absorb light in the UV-Vis region, promoting electrons from a lower energy orbital to a higher energy one.
The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. youtube.com The nitroaniline system constitutes a "push-pull" chromophore, where the electron-donating amino group (-NH) and the electron-withdrawing nitro group (-NO₂) are conjugated through the benzene (B151609) ring. This electronic arrangement typically leads to intense, low-energy (longer wavelength) charge-transfer bands in the spectrum. The position of the absorption maximum (λmax) is sensitive to solvent polarity.
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | Typically high intensity absorption in the UV region. |
| n → π | Promotion of a non-bonding electron (from N or O) to a π anti-bonding orbital. | Typically lower intensity absorption at longer wavelengths than π → π*. |
| Intramolecular Charge Transfer (ICT) | An electron is excited from a state localized on the donor (amine) to one localized on the acceptor (nitro group). | Often appears as a strong band at a longer wavelength, potentially extending into the visible region. |
Single Crystal X-ray Diffraction Studies for Crystal Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine precise information, including unit cell dimensions, bond lengths, bond angles, and torsional angles.
While comprehensive SC-XRD data for this compound itself is not widely reported, analysis of closely related structures, such as N-benzyl-3-nitroaniline, provides significant insight into its expected solid-state conformation. researchgate.net In N-benzyl-3-nitroaniline, the molecule adopts a bent conformation, and the crystal packing is dominated by N-H···O and C-H···O hydrogen bonds, which link the molecules into chains and layers. researchgate.net A similar arrangement, dictated by the formation of hydrogen bonds involving the amine proton and the nitro group oxygens, would be anticipated for the 2-nitro isomer.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, or polymorphs, can have distinct physical properties. The study of polymorphism is critical, as the specific crystal form can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.
Research on the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA) has revealed the existence of both orthorhombic and monoclinic polymorphs. researchgate.net The two forms exhibit different intermolecular interactions, with the orthorhombic form stabilized by N-H···O hydrogen bonds and the monoclinic form by C-H···O interactions. researchgate.net A monotropic phase transition from the monoclinic to the more stable orthorhombic form was observed upon heating. researchgate.net Such studies on analogs suggest that this compound may also exhibit polymorphism, and its crystallization behavior would be a key area of investigation for controlling its solid-state properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8893 (7) |
| b (Å) | 24.363 (3) |
| c (Å) | 7.9008 (10) |
| β (°) | 104.991 (5) |
| Volume (ų) | 1094.2 (2) |
| Key Feature | Molecules linked into chains by N-H···O hydrogen bonds. |
Applications of N Benzyl 2 Nitroaniline in Materials Science and Engineering
Nonlinear Optical (NLO) Materials Development
As a nonlinear optical material, BNA is notable for its very high nonlinearity, which is crucial for applications in frequency conversion and the generation of novel light sources. optica.org Large, high-quality single crystals of BNA can be grown, which is essential for their use in optical devices. optica.orgnih.gov The NLO coefficient d₃₃ of the BNA crystal is approximately 234 pm/V, a value that ranks among the highest for yellow NLO materials. optica.orgnih.govresearchgate.net
The efficiency of N-benzyl-2-methyl-4-nitroaniline in frequency doubling, or second harmonic generation (SHG), has been quantified relative to other well-known NLO materials. Studies using the Kurtz and Perry powder technique have consistently demonstrated its superior performance. researchgate.netresearchgate.net Research indicates that BNA's SHG efficiency is significantly higher than that of potassium dihydrogen phosphate (B84403) (KDP), a common inorganic standard. researchgate.netresearchgate.net
| Compound | Relative SHG Efficiency (Compared to Standard) | Reference Standard | Source |
|---|---|---|---|
| N-benzyl-2-methyl-4-nitroaniline (BNA) | 8.4 times higher | KDP | researchgate.net |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | 2.3 times higher | Urea | researchgate.net |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | ~3 times higher | KDP | researchgate.net |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Twice that of standard | KDP | researchgate.net |
Furthermore, comprehensive characterization of BNA's second-order NLO tensor using Maker fringe measurements determined the magnitude of its d₃₃ coefficient to be 231 ± 5 pm/V. nih.gov
BNA crystals have proven to be highly effective for generating widely tunable terahertz (THz) waves, a region of the electromagnetic spectrum with applications in spectroscopy, security, and medical imaging. researchgate.netoptica.orgnih.gov Along with 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST), BNA is one of the most powerful organic crystals for generating high-power, broadband THz radiation. optica.org
The primary method used is difference frequency generation (DFG), which has successfully produced an exceptionally wide tuning range from 0.1 to 15 THz. optica.orgnih.govresearchgate.net Efficient THz wave generation has also been demonstrated through optical rectification using femtosecond laser pulses. researchgate.net
The potent NLO properties of organic crystals like BNA are fundamentally linked to their molecular structure. nih.gov The design of these materials focuses on creating individual molecules with large first hyperpolarizability (β). nih.gov This is typically achieved by incorporating π-conjugated systems that connect strong electron-donating and electron-withdrawing groups, leading to a significant charge-transfer character. researchgate.net In BNA, the interaction between the benzylamine (B48309) and nitroaniline moieties creates this highly polarizable electronic structure, which is the source of its strong second-order nonlinear response.
Research into the second-order NLO tensor of BNA has revealed a significant and anomalous enhancement of the d₃₃₃ component relative to other tensor components. researchgate.netkisti.re.kr Experimental measurements found the relationship to be d₃₃₃ = (17 ± 9) × d₃₂₂. researchgate.net
This experimental observation was in stark disagreement with initial theoretical models that considered only the properties of individual molecules and neglected the effects of the crystalline environment. researchgate.net Subsequent analysis concluded that this anomalous enhancement arises from specific intermolecular interactions within the crystal lattice, particularly those along the direction of hydrogen bonds. researchgate.netresearchgate.net Resonance effects and charge transfer excitation near the material's band-gap are also believed to contribute to the large magnitude of the d₃₃ coefficient. nih.govresearchgate.net These findings highlight the critical importance of considering supra-molecular effects when predicting the NLO properties of organic crystals. researchgate.net
Electro-Optical Properties and Liquid Crystal Applications
Beyond its use in bulk crystal form, N-benzyl-2-methyl-4-nitroaniline has valuable electro-optical applications as a dopant in nematic liquid crystals (LCs). nih.govmdpi.com Introducing small amounts of BNA into an LC host material can significantly modify and improve the electro-optic response characteristics of the resulting mixture, leading to the development of faster and more efficient LC devices. mdpi.comsemanticscholar.org
One of the most significant benefits of doping nematic liquid crystals, such as the common mixture E7, with BNA is a dramatic improvement in switching speed. mdpi.comoptica.org Studies have consistently shown that BNA-doped LC cells exhibit fall times that are multiple times faster than those of pure LC cells. nih.govmdpi.com For instance, a BNA-doped cell was reported to have a fall time five times faster than a pristine one. researchgate.netnih.gov Similarly, a large-aperture liquid crystal lens fabricated with BNA-doped LCs showed a response time approximately six times faster than an identical lens with undoped LCs. optica.orgnih.gov
This substantial enhancement is attributed to a combination of factors:
Reduced Rotational Viscosity : BNA doping significantly lowers the rotational viscosity of the LC mixture, by as much as 44%, allowing the LC molecules to reorient more quickly. mdpi.comsemanticscholar.orgnih.gov
Lower Threshold Voltage : The threshold voltage required to switch the LC cell is reduced, in some cases by 25%. mdpi.comsemanticscholar.org
Additional Restoring Force : The BNA molecules induce a spontaneous polarization electric field (SPEF) that creates an additional restoring force, helping the LC molecules relax to their original state more rapidly when the external field is removed. nih.gov
| Property | Change upon BNA Doping | Magnitude of Change | Source |
|---|---|---|---|
| Fall Time | Decrease (Faster Response) | 5 times faster than pristine cell | nih.govmdpi.comnih.gov |
| Response Time (LC Lens) | Decrease (Faster Response) | ~6 times faster than undoped lens | optica.orgnih.gov |
| Rotational Viscosity | Decrease | by 44% | mdpi.comnih.gov |
| Threshold Voltage | Decrease | by 25% | mdpi.comnih.gov |
Influence on Rotational Viscosity and Dielectric Anisotropy of Liquid Crystals
There is no available research in the provided search results that investigates the effect of N-benzyl-2-nitroaniline on the rotational viscosity or dielectric anisotropy of liquid crystals. Studies in this area have focused on N-benzyl-2-methyl-4-nitroaniline (BNA), which has been shown to significantly decrease rotational viscosity and alter the dielectric anisotropy when doped into nematic liquid crystals. mdpi.comnih.gov
Blue-Light Filtering Applications
No studies were found that describe the use of this compound for blue-light filtering applications. The related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), demonstrates strong absorbance near the 400 nm wavelength, making it suitable for filtering blue light in liquid crystal devices. mdpi.com
Chemical Sensor Fabrication
There is no information available regarding the use of this compound in the fabrication of chemical sensors. Research into chemical sensors for nitroaromatic compounds has utilized other materials, such as graphene or polyaniline-coated carbon nanotubes, to detect substances like nitrobenzene (B124822) or nitroaniline itself. researchgate.netrsc.org
Catalytic Research Involving N Benzyl 2 Nitroaniline
N-benzyl-2-nitroaniline as a Precursor in Catalytic Reactions
The chemical structure of this compound, featuring both a reducible nitro group and a reactive N-H bond, makes it a valuable starting material for synthesizing heterocyclic compounds and substituted diamines. Catalytic methodologies are crucial for achieving these transformations efficiently and selectively.
One of the primary catalytic applications is the reduction of the nitro group to an amine, which opens pathways to various benzene-1,2-diamine derivatives. These derivatives are important building blocks for pharmaceuticals and materials. For instance, the catalytic hydrogenation of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, a derivative of this compound, is effectively carried out using a Palladium-on-carbon (Pd/C) catalyst. This reaction proceeds under a hydrogen atmosphere to produce N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine in high yield mdpi.com.
Furthermore, this compound and its acylated derivatives can undergo catalytic cyclization to form benzimidazoles, a class of heterocyclic compounds with significant biological activity. The N-acetyl and N-benzoyl derivatives of this compound can be cyclized to 2-aryl-1-hydroxybenzimidazoles using sodium methoxide (B1231860) as a catalyst in methanol (B129727) . This transformation highlights the compound's utility as a precursor in constructing complex heterocyclic systems.
Table 1: this compound and its Derivatives as Precursors in Catalysis
| Precursor | Catalyst/Reagent | Product | Reaction Type |
|---|---|---|---|
| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C, H₂ | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Catalytic Hydrogenation (Reduction) |
| N-acetyl derivative of this compound | Sodium methoxide in methanol | 2-methyl-1-hydroxybenzimidazole | Cyclization |
| N-benzoyl derivative of this compound | Sodium methoxide in methanol | 2-phenyl-1-hydroxybenzimidazole | Cyclization |
Catalyst Development for Synthesis of this compound
The direct synthesis of this compound via N-alkylation of 2-nitroaniline (B44862) with benzyl (B1604629) alcohol represents a greener alternative to traditional methods that use benzyl halides. This has spurred research into developing effective catalysts for this transformation. The reaction is challenging due to the potential for over-alkylation and other side reactions.
Recent advancements have focused on transition metal complexes, particularly those involving iridium. Nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) complexes have been identified as effective catalysts for the N-alkylation of various anilines, including 2-nitroaniline, with benzyl alcohol. Under optimized, solvent-free conditions, these iridium catalysts can achieve a 64% yield of this compound acs.org. The use of alcohols as alkylating agents in these systems is advantageous as the only byproduct is water, enhancing the atom economy of the process smolecule.com.
Other catalytic systems have been explored for the broader class of N-alkylation of nitroarenes with alcohols. For example, nano-gold supported on iron(III) oxide (Au/Fe₂O₃) has been shown to be a highly active catalyst for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols rsc.orgresearchgate.net. While this has been demonstrated for the synthesis of N-benzylaniline from nitrobenzene (B124822), the principles are applicable to substituted analogs like 2-nitroaniline. Similarly, cerium oxide modified mesoporous SBA-15 has been developed as a low-cost and eco-friendly catalyst for the tandem reaction of benzyl alcohol and nitrobenzene to form imines, a process closely related to the synthesis of this compound researchgate.netresearchgate.net.
Table 2: Catalyst Systems for the Synthesis of this compound
| Reactants | Catalyst System | Key Features | Yield |
|---|---|---|---|
| 2-nitroaniline + Benzyl alcohol | Nitrile-substituted NHC–Ir(III) complex | Solvent-free conditions; uses alcohol as a green alkylating agent. | 64% acs.org |
| 2-Chloronitrobenzene + Benzylamine (B48309) | Ammonium (B1175870) acetate | Traditional nucleophilic substitution approach. | Not specified |
| Nitroarenes + Alcohols (General) | Au/Fe₂O₃ | Heterogeneous catalyst, one-pot synthesis. | High yields for related compounds (~90%) researchgate.net |
| Nitrobenzene + Benzyl alcohol (Related Reaction) | Cerium oxide modified mesoporous SBA-15 | Eco-friendly, heterogeneous, solvent-free system. | Excellent conversion and selectivity researchgate.net |
Mechanistic Aspects of Catalytic Transformations
Understanding the reaction mechanisms is fundamental to optimizing catalysts and reaction conditions. The catalytic synthesis of this compound from 2-nitroaniline and benzyl alcohol using transition metal catalysts often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
This process typically involves three key steps facilitated by the metal catalyst researchgate.net:
Oxidation: The catalyst first abstracts hydrogen from benzyl alcohol, oxidizing it to the corresponding aldehyde (benzaldehyde). The hydrogen is temporarily held by the metal complex.
Reduction and Condensation: The nitro group of 2-nitroaniline is reduced by the catalyst-held hydrogen to form an amino group, which then condenses with the in-situ generated benzaldehyde (B42025) to form an imine intermediate.
Reduction and Catalyst Regeneration: The imine intermediate is subsequently reduced by the catalyst to form the final product, this compound, and the catalyst is regenerated to its initial state, releasing a molecule of water.
This tandem, one-pot process is highly atom-economical. Elevated temperatures in these reactions not only facilitate the initial dehydrogenation of the alcohol but also the diffusion of hydrogen, which is crucial for the reduction steps researchgate.net.
In the case of the cyclization of N-acylated this compound derivatives, kinetic studies provide insight into the reaction pathway. For N-benzyl-o-nitroaniline derivatives, the reaction is believed to involve deacylation as the initial step, followed by the cyclization of the resulting this compound intermediate . This contrasts with other substrates where cyclization may precede deacylation, indicating that the structure of the precursor significantly influences the mechanistic pathway .
Medicinal Chemistry and Biological Research Applications of N Benzyl 2 Nitroaniline Scaffolds
N-benzyl-2-nitroaniline as a Building Block for Complex Organic Molecules
This compound is a versatile organic compound that serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a nitro group and a benzylamino group on an aniline (B41778) frame, provides a unique combination of reactive sites that can be strategically manipulated to construct a variety of organic scaffolds. smolecule.com
A primary application of this compound in synthetic organic chemistry is its role as a precursor for the synthesis of benzimidazole (B57391) derivatives. clockss.orgnih.gov The general strategy involves the reductive cyclization of the this compound core. This process is initiated by the reduction of the nitro group to an amino group, which is then followed by an intramolecular cyclization reaction with the adjacent benzylamino moiety. clockss.org
Several methodologies have been developed to achieve this transformation, highlighting the adaptability of this compound to various reaction conditions. These methods include:
Catalytic Hydrogenation: This classic method employs a catalyst, such as palladium on carbon (Pd/C), to reduce the nitro group in the presence of hydrogen gas, leading to the formation of the corresponding o-phenylenediamine derivative, which then cyclizes. clockss.org
Reductive Cyclization with Aldehydes: A highly efficient one-pot synthesis involves the reduction of o-nitroanilines, such as this compound, in the presence of an aldehyde using sodium dithionite (Na₂S₂O₄). organic-chemistry.orgresearchgate.net This method allows for the direct formation of 2-substituted benzimidazoles.
Electrochemical Reductive Cyclization: A modern and environmentally friendly approach utilizes electrochemical methods to drive the reductive cyclization of o-nitroanilines. elsevierpure.com This technique avoids the need for strong chemical reductants and can proceed under mild, open-air conditions.
The general reaction scheme for the formation of a benzimidazole derivative from this compound is depicted below:
Table 1: Methods for the Synthesis of Benzimidazole Derivatives from o-Nitroanilines
| Method | Reducing Agent/Conditions | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High yields, traditional method. clockss.org |
| One-pot Reductive Cyclization | Na₂S₂O₄, Aldehyde | Efficient, versatile for 2-substituted benzimidazoles. organic-chemistry.orgresearchgate.net |
| Electrochemical Synthesis | Constant current, undivided cell | One-pot, no strong reductant needed, environmentally friendly. elsevierpure.com |
| Microwave-assisted Synthesis | Sodium dithionite, Aryl aldehydes | Short reaction times, excellent yields, mild conditions. researchgate.net |
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The presence of both an electron-donating amino group (-NH-) and an electron-withdrawing nitro group (-NO₂) on the aniline ring influences the regioselectivity of these reactions. masterorganicchemistry.com The amino group is an activating group and directs incoming electrophiles to the ortho and para positions, while the nitro group is a deactivating group and a meta-director. The interplay of these two groups dictates the position of further functionalization on the aromatic ring. masterorganicchemistry.comlibretexts.org
Furthermore, the this compound structure can participate in reactions involving nucleophilic attack. For instance, derivatives of o-nitroanilines can undergo cyclization reactions where a nucleophile attacks a suitable electrophilic center within the molecule, leading to the formation of heterocyclic systems. The nitro group can also be the subject of nucleophilic aromatic substitution under certain conditions, although this is less common for this specific compound.
The this compound scaffold is a valuable starting point for the development of new pharmaceuticals, primarily due to its role as a precursor to benzimidazoles and their derivatives. smolecule.com The benzimidazole core is a prominent feature in a wide range of biologically active compounds. researchgate.net Derivatives of this compound have been investigated for their potential therapeutic applications, including antimicrobial and anticancer activities. smolecule.comnih.gov The ability to readily synthesize a diverse library of benzimidazoles from this precursor allows for extensive structure-activity relationship studies to optimize their pharmacological properties.
Antimicrobial Properties and Mechanisms of Action
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the resulting benzimidazoles and related N-benzyl compounds, have demonstrated notable antimicrobial properties. smolecule.com
Derivatives synthesized from the this compound scaffold have been shown to inhibit the growth of various microbial strains. nih.gov For example, certain N-benzyl tricyclic indolines, which share structural motifs with derivatives of this compound, have been identified as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial mechanism of aniline-based compounds can involve disruption of the bacterial cell membrane. nih.gov Polyaniline, for instance, carries a positive charge at physiological pH and can interact with the negatively charged components of the bacterial cell wall, leading to cell disruption. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of compounds derived from the this compound scaffold. These studies systematically modify the chemical structure to identify key features responsible for biological activity.
For N-benzyl containing compounds, several structural aspects have been shown to influence their antimicrobial properties:
Substituents on the Benzyl (B1604629) Ring: The nature and position of substituents on the benzyl group can significantly impact antimicrobial activity. For example, in a series of benzyl phenyl sulfide (B99878) derivatives, the presence of a 4-nitrobenzyl group was found to be important for antimicrobial activity. nih.gov
Modifications of the Aniline Ring: Alterations to the aniline portion of the molecule also play a critical role. The presence of specific functional groups can enhance or diminish the inhibitory effects on microbial growth. researchgate.net
The Nature of the Heterocyclic Core: For benzimidazole derivatives, substituents at the 1, 2, and 5/6 positions of the benzimidazole ring are key determinants of their antimicrobial potency. SAR studies on these derivatives have led to the identification of compounds with broad-spectrum antibacterial and antifungal activities.
Table 2: Structure-Activity Relationship Insights for N-Benzyl Containing Antimicrobials
| Structural Modification | Effect on Antimicrobial Activity | Example Compound Class |
|---|---|---|
| N-benzyl substitution | Often enhances binding affinity and functional activity. nih.gov | N-benzyl phenethylamines |
| Substituents on the benzyl ring (e.g., nitro, chloro) | Can significantly increase antimicrobial potency. nih.gov | 4-nitrobenzyl phenyl sulfides |
| N-terminal modifications in lipopeptides | Optimal lipid chain length is crucial for activity against multidrug-resistant bacteria. | Brevicidine and laterocidine analogues |
| Substitutions on the quinone core | Hydrophobicity and chain length of functional groups modulate antibacterial profiles. mdpi.com | Pyrimidoisoquinolinquinones |
| Introduction of an imidazole ring | Can inhibit the transformation of fungal blastospores to their invasive form. mdpi.com | (+)-Neoisopulegol-based O-benzyl derivatives |
Enzyme Inhibition Studies
While direct studies on the enzyme inhibitory properties of this compound are not extensively documented, its structural framework is integral to a variety of derivative compounds that have demonstrated significant inhibitory activity against several key enzymes. The N-benzyl aniline core is recognized as a valuable pharmacophore, and modifications to this basic structure have yielded potent inhibitors of enzymes implicated in a range of physiological and pathological processes.
One notable area of investigation has been the development of N-benzyl aniline derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE). Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and respiration, and their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy. Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary approach for the treatment of Alzheimer's disease.
A study focusing on a series of newly synthesized N-benzyl and N-allyl aniline derivatives revealed their potent inhibitory effects on these enzymes. The research demonstrated that these compounds act as effective inhibitors for both hCA I and hCA II, as well as for AChE. The inhibitory activities, expressed as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, underscore the potential of the N-benzyl aniline scaffold in designing effective enzyme inhibitors. The data from these studies highlight the promise of this chemical class in the development of novel therapeutic agents targeting these important enzymes.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| N-benzyl aniline derivative 1a | hCA I | 243.11 | 202.12 ± 16.21 |
| N-benzyl aniline derivative 1a | hCA II | 296.32 | 298.57 ± 94.13 |
| N-benzyl aniline derivative 1a | AChE | 182.45 | 149.24 ± 15.59 |
| N-allyl aniline derivative 1f | hCA I | 633.54 | 635.31 ± 45.33 |
| N-allyl aniline derivative 1f | hCA II | 518.37 | 511.18 ± 115.98 |
| N-allyl aniline derivative 1f | AChE | 520.21 | 519.59 ± 102.27 |
Table 1: Inhibitory activity of selected N-benzyl and N-allyl aniline derivatives against human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE). The data illustrates the potent inhibition profiles of these compounds, with IC50 and Ki values in the nanomolar range.
Exploration in Drug Development as a Pharmaceutical Precursor
This compound is a valuable building block in organic synthesis, primarily due to its capacity to be transformed into a variety of more complex molecules with therapeutic potential. The presence of the nitro group and the secondary amine allows for a sequence of chemical reactions that are fundamental to the construction of diverse molecular architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals. pcbiochemres.com
A critical transformation of this compound in its role as a pharmaceutical precursor is the reduction of its nitro group. This reaction, typically carried out using reducing agents such as hydrogen gas with a palladium catalyst, converts the nitro moiety into an amine group. pcbiochemres.com This transformation yields N-benzyl-o-phenylenediamine, a key intermediate in the synthesis of a class of heterocyclic compounds known as benzimidazoles.
The synthesis of the benzimidazole ring system is often achieved through the condensation and cyclization of an o-phenylenediamine with a carboxylic acid or its derivatives. The N-benzyl-o-phenylenediamine derived from this compound provides the necessary diamine structure for this cyclization. The resulting N-substituted benzimidazoles are a prominent feature in a wide array of clinically significant drugs. The benzimidazole scaffold is known to exhibit a broad spectrum of biological activities, and its derivatives are used as anthelmintics, proton pump inhibitors, and antihistamines.
Analytical Method Development for N Benzyl 2 Nitroaniline Research
Chromatographic Techniques for Purification and Analysis
The development of robust analytical methods is crucial for the synthesis and application of N-benzyl-2-nitroaniline, ensuring the purity and accurate characterization of the compound. Chromatographic techniques are central to both the purification of the synthesized product and its subsequent analysis. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from reactants, byproducts, and other impurities.
Column Chromatography
Column chromatography (CC) serves as a primary method for the purification of this compound on a preparative scale following its synthesis. This technique is effective in separating the target compound from unreacted starting materials and secondary products. In a typical application, a glass column is packed with a solid adsorbent, the stationary phase, through which a solvent, the mobile phase, is passed to elute the components of the mixture at different rates.
For compounds similar in structure and polarity to this compound, such as N-benzyl-2-methyl-4-nitroaniline (BNA), low-pressure column chromatography utilizing silica gel as the stationary phase has proven effective. researchgate.netresearchgate.net The separation is achieved by employing a non-polar mobile phase, which allows the more polar impurities to remain adsorbed on the silica gel while the desired, less polar product is eluted. The selection of the mobile phase is critical and is often determined by preliminary analysis using Thin Layer Chromatography.
Table 1: Typical Column Chromatography Parameters for Nitroaniline Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (low pressure) |
| Mobile Phase | Petroleum Benzine or Hexane/Ethyl Acetate mixtures |
| Application | Preparative purification post-synthesis |
| Principle | Separation based on polarity differences |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable analytical tool used for the rapid and qualitative monitoring of chemical reactions and for confirming the purity of isolated products like this compound. researchgate.netresearchgate.net It is a simple, cost-effective technique where a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate. tifr.res.in
In the context of this compound synthesis, TLC can be used to:
Track the consumption of starting materials (e.g., 2-nitroaniline).
Observe the formation of the this compound product.
Identify the presence of byproducts.
Determine the optimal solvent system for column chromatography separation. tifr.res.in
The separation on a TLC plate is quantified by the Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. tifr.res.in For nitroaniline isomers, the choice of solvent system significantly impacts the Rf values. scribd.com The spots are typically visualized under UV light. tifr.res.in
Table 2: Application of TLC in this compound Analysis
| Application | Details |
|---|---|
| Reaction Monitoring | Spots corresponding to reactants, products, and byproducts are monitored over time. |
| Purity Assessment | A pure sample should ideally show a single spot. researchgate.net |
| Solvent System Selection | Different solvent mixtures are tested to achieve optimal separation for column chromatography. |
| Identification | The Rf value of the synthesized compound is compared to that of a known standard. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It offers higher resolution, greater sensitivity, and faster analysis times compared to standard column chromatography. HPLC is a preferred alternative to Gas Chromatography (GC) for analyzing nitroanilines, as these compounds can be thermolabile and may not require the derivatization step often necessary for GC analysis. thermofisher.com
The development of an HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) where the stationary phase is non-polar, and a polar mobile phase is used. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve the desired separation. For trace analysis in environmental samples, HPLC is often coupled with on-line solid-phase extraction (SPE) to pre-concentrate the analytes, thereby increasing the sensitivity of the method. thermofisher.com
Table 3: Illustrative HPLC System Parameters for Nitroaniline Analysis
| Parameter | Specification |
|---|---|
| Technique | On-line Solid-Phase Extraction (SPE) - HPLC thermofisher.com |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis Detector |
| Application | Quantitative analysis and purity determination |
Purity Validation Methods
Following synthesis and purification by methods such as column chromatography and recrystallization, the purity of this compound must be rigorously validated. Several analytical techniques are employed to confirm the identity and assess the purity of the final compound.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular weight of this compound with high accuracy, which helps in verifying its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the desired product. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of the compound's purity.
Recrystallization is a fundamental technique used to purify the compound, often performed multiple times to achieve high purity suitable for applications like single crystal growth. smolecule.com The effectiveness of each purification step is typically monitored using the chromatographic techniques described above, particularly TLC and HPLC.
Table 4: Methods for Purity Validation of this compound
| Method | Purpose |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight and elemental formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verifies the chemical structure and identifies impurities. |
| Recrystallization | A purification method to remove residual impurities from the solid product. smolecule.com |
| Chromatographic Analysis (TLC, HPLC) | Assesses the number of components in the final product and quantifies purity. |
Future Research Directions and Potential Applications
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The synthesis of N-benzyl-2-nitroaniline and its analogs is an active area of research, with a growing emphasis on developing more efficient and environmentally benign methodologies. Future exploration is directed towards novel catalytic systems and green chemistry principles to improve yield, reduce waste, and simplify procedures.
Conventional synthesis often involves the N-alkylation of 2-nitroaniline (B44862) with a benzyl (B1604629) halide. dergipark.org.tr The parent 2-nitroaniline is typically produced commercially via the reaction of 2-nitrochlorobenzene with ammonia (B1221849). wikipedia.org However, these methods can have drawbacks, including harsh reaction conditions and the formation of byproducts.
Promising future pathways focus on green and sustainable approaches. One such avenue is the transition-metal-free redox condensation between o-nitroanilines and benzyl alcohols, mediated by a strong base like potassium tert-butoxide (t-BuONa). researchgate.netresearchgate.net This method avoids the use of expensive and toxic heavy metal catalysts. Another innovative approach is the one-pot synthesis of N-alkylated anilines directly from nitroarenes and alcohols using heterogeneous catalysts, such as nano-gold supported on iron oxide. researchgate.netrsc.org This catalytic reductive amination is highly atom-economical, as the only byproduct is water.
Further innovations could involve the application of alternative energy sources to drive the synthesis. Techniques such as microwave irradiation and ultrasound have been shown to accelerate N-alkylation reactions, often leading to higher yields in shorter timeframes and under milder conditions, thereby aligning with the core tenets of green chemistry. rsc.org
Table 1: Comparison of Synthetic Approaches for N-Benzylanilines
| Method | Reactants | Catalyst/Reagent | Key Advantages |
|---|---|---|---|
| Classical N-Alkylation | 2-Nitroaniline, Benzyl Halide | Base | Established, straightforward procedure. |
| Redox Condensation | o-Nitroaniline, Benzyl Alcohol | t-BuONa | Transition-metal-free, good functional group tolerance. researchgate.netresearchgate.net |
| Catalytic Reductive Amination | Nitroarene, Benzyl Alcohol | Au/Fe₂O₃ | One-pot reaction, high atom economy, environmentally benign. researchgate.netrsc.org |
| Microwave-Assisted Synthesis | Amine, Alkyl Halide | Base | Rapid reaction times, often higher yields. rsc.org |
Advanced Material Applications (e.g., Optoelectronics)
The field of advanced materials, particularly for optoelectronics and nonlinear optics (NLO), presents a significant opportunity for this compound. The structural motif of an electron-donating amine group connected to an electron-withdrawing nitro group through a conjugated π-system is a well-established blueprint for creating molecules with high second-order NLO activity.
Extensive research into its close analog, N-benzyl-2-methyl-4-nitroaniline (BNA), has demonstrated its exceptional potential. BNA is a powerful organic NLO crystal used for generating terahertz (THz) waves and has applications in electro-optical devices. optica.orgresearchgate.netresearchgate.net Similarly, the isomer N-benzyl-3-nitroaniline (B3NA) has been shown to possess a second harmonic generation (SHG) efficiency 1.66 times that of the benchmark material, potassium dihydrogen phosphate (B84403) (KDP). proquest.com
Theoretical principles suggest that ortho- and para-substituted nitroanilines should exhibit more pronounced optical properties than their meta- counterparts due to more effective charge delocalization. acs.org Although direct experimental data for this compound is scarce, its ortho-substituted pattern makes it a highly promising candidate for investigation. Future research should focus on the single-crystal growth of this compound and the characterization of its NLO properties. Its potential applications could include optical switching, frequency conversion, and as a component in advanced liquid crystal displays. researchgate.netmdpi.com
Table 2: Nonlinear Optical Properties of N-benzyl-nitroaniline Analogs
| Compound | Key NLO Property | Noteworthy Finding |
|---|---|---|
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Terahertz (THz) wave generation | High nonlinearity, phase-matchable for efficient THz emission. optica.org |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Second Harmonic Generation (SHG) | SHG efficiency is approximately 3 times that of KDP. researchgate.net |
| N-benzyl-3-nitroaniline (B3NA) | Second Harmonic Generation (SHG) | SHG efficiency is 1.66 times that of KDP. proquest.com |
Further Investigation into Biological Activities and Therapeutic Potential
The nitroaniline scaffold is a key structural feature in many biologically active molecules. nih.gov Nitro-containing compounds exhibit a wide spectrum of activities, including antimicrobial, antiparasitic, and antineoplastic properties. nih.gov As such, this compound is a molecule of interest for therapeutic applications and is often considered a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
While specific bioactivity studies on this compound are not yet widely reported, its chemical structure warrants further investigation. The presence of the nitro group, a known pharmacophore, combined with the lipophilic benzyl group, could facilitate interactions with biological targets. nih.gov Future research should involve systematic screening of this compound and its derivatives for a range of biological activities. Areas of particular interest could include its potential as an antibacterial, antifungal, or anticancer agent. The general biological relevance of secondary anilines further supports the rationale for exploring its therapeutic potential. researchgate.net
Development of this compound-Based Chemical Sensors
The development of sensitive and selective chemical sensors is crucial for environmental monitoring and industrial process control. While this compound has not been directly utilized in sensor applications, research on its parent compound, 2-nitroaniline, provides a clear path for future exploration.
Electrochemical sensors based on modified glassy carbon electrodes have been successfully developed for the detection of 2-nitroaniline in various samples. rsc.org Furthermore, electrochemiluminescence (ECL) based sensing platforms using nanomaterials like nitrogen-doped graphene quantum dots have demonstrated high selectivity for nitroanilines. nih.gov
Future research could adapt these principles to create sensors for this compound. The addition of the benzyl group alters the molecule's electronic properties, solubility, and potential for non-covalent interactions (e.g., π-π stacking). These differences could be exploited to design novel recognition elements for electrodes or optical sensors, potentially leading to devices with enhanced selectivity and sensitivity for this compound or related compounds.
Computational Chemistry for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding experimental research. While specific computational studies on this compound are limited, extensive theoretical work on its isomers and related compounds highlights the potential of this approach.
For instance, DFT studies on N-benzyl-3-nitroaniline have been used to calculate its molecular structure, HOMO-LUMO energy gap, and first-order hyperpolarizability (β), a key indicator of NLO activity. proquest.com Similar studies on other nitro-containing aromatic compounds have successfully predicted vibrational frequencies (for comparison with IR spectra) and molecular electrostatic potentials (MEP) to understand reactive sites. nih.govnih.gov Crystal structure analyses of the 3-nitro isomer have provided detailed information on bond lengths, torsion angles, and intermolecular hydrogen bonding, which are critical inputs for accurate theoretical models. researchgate.netirb.hr
Applying these computational methods to this compound is a logical next step. Such studies would provide valuable insights into its electronic structure, predict its NLO coefficients, and help rationalize its stability and reactivity. This theoretical foundation would be invaluable for the rational design of new materials and for prioritizing synthetic targets for advanced material and biological applications.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-nitroaniline |
| Benzyl chloride |
| 2-nitrochlorobenzene |
| Potassium tert-butoxide |
| N-benzyl-2-methyl-4-nitroaniline |
| N-benzyl-3-nitroaniline |
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-nitroaniline, and how can purity be validated?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A high-yield method (92%) involves reacting 2-nitroaniline with benzyl halides in acetone under alkaline conditions (NaOH) at 65°C for 1–1.5 hours . Post-synthesis, purity should be validated using high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) to verify structural integrity, as demonstrated in analogous nitrosoaniline derivatives . Thermal gravimetric analysis (TGA) can further assess thermal stability and decomposition profiles .
Q. How can the nonlinear optical (NLO) properties of this compound derivatives be experimentally evaluated?
The Kurtz powder technique is a standard method for screening second-harmonic generation (SHG) efficiency. For example, N-benzyl-2-methyl-4-nitroaniline (BNA) exhibited SHG activity twice that of potassium dihydrogen phosphate (KDP) in comparative studies . X-ray crystallography is critical for correlating crystal packing (e.g., polar molecular alignment) with NLO coefficients like , which reached 234 pm/V in BNA crystals .
Advanced Research Questions
Q. What methodologies resolve discrepancies in refractive index and terahertz (THz) generation ranges reported for this compound crystals?
Refractive indices vary with crystal orientation (e.g., 1.5–1.9 in the <100> direction vs. 1.9–2.3 in <001> for BNA) and measurement techniques (terahertz time-domain spectroscopy vs. phase-matched difference frequency generation). Discrepancies in THz ranges (e.g., 0.1–15 THz vs. 0.1–20 THz ) arise from pump wavelength optimization (780–950 nm) and phase-matching conditions. Coherence length mapping and Sellmeier equation refinement are essential for reconciling these differences .
Q. How can phase-matching conditions be engineered to enhance THz-wave generation in this compound crystals?
Collinear type-0 phase-matching in BNA requires tuning pump wavelengths (0.7–1 μm) to align refractive indices for efficient difference frequency generation (DFG). Sellmeier equations for principal axes () must be experimentally derived using second-harmonic and sum-frequency generation data . Computational modeling of refractive index dispersion and coherence length can identify optimal DFG configurations, boosting THz output power by 10× .
Q. What experimental strategies improve the thermostability and mechanical durability of this compound crystals for device integration?
Thermal gravimetric analysis (TGA) reveals decomposition thresholds (e.g., BNA is stable up to ~150°C ). Hardness testing (Knoop scale) and Young’s modulus calculations guide crystal handling. Bridgman method-grown crystals (e.g., φ8 mm × 30 mm) minimize defects, enhancing mechanical resilience . Encapsulation with inert polymers or silica coatings can further mitigate thermal/mechanical degradation.
Data Contradiction Analysis
Q. Why do reported SHG efficiencies and NLO coefficients for this compound derivatives vary across studies?
Variations arise from differences in crystal quality (e.g., defects from growth methods), measurement setups (e.g., laser wavelength/pulse duration), and molecular hyperpolarizability (-tensor) modeling. For instance, BNA’s coefficient was refined via phase-matching experiments, whereas earlier studies relied on powder approximations . Standardizing crystal orientation and pump parameters (e.g., 1064 nm Nd:YAG lasers) reduces inconsistency.
Key Research Findings Table
Notes for Methodological Rigor
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
